molecular formula C20H18N2O3S B2882708 Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 476326-42-8

Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2882708
CAS No.: 476326-42-8
M. Wt: 366.44
InChI Key: FOURCTSEAMZULG-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)benzoate” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The product of the amidation step was characterized using GCMS, FTIR, 1H NMR, TLC, and melting point .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Scientific Research Applications

Crystal Engineering and Phase Transition

One study explores the use of pressure as a tool in crystal engineering to induce phase transitions in structures with high-Z′ (number of molecules in the asymmetric unit). It specifically discusses the transformation under high pressure of methyl 2-(carbazol-9-yl)benzoate from a Z′ = 8 structure to a Z′ = 2 structure, highlighting the role of molecular conformation and packing efficiency at high pressure (Johnstone et al., 2010).

Agricultural Applications and Fungicide Delivery

Another area of application involves polymeric and solid lipid nanoparticles for sustained release of fungicides in agriculture. This approach aims to improve the efficacy and reduce the environmental impact of fungicides, demonstrating the potential of nanoparticle carriers in enhancing agricultural productivity (Campos et al., 2015).

Synthetic Chemistry and Heterocyclic Systems

Research into synthetic development and mechanistic studies on Pd(II)-catalyzed cyclization of enediynes to benzo[a]carbazoles provides insights into the formation and reactions of complex organic compounds. This work underscores the versatility of palladium-catalyzed reactions in constructing heterocyclic systems, which are crucial in developing new materials and pharmaceuticals (Chen et al., 2010).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized for luminescence sensing of benzaldehyde derivatives. These frameworks demonstrate selective sensitivity and potential applications in chemical sensing and environmental monitoring (Shi et al., 2015).

Future Directions

Thiazoles have shown promising potential in various fields of medicinal chemistry. Future research could focus on the design and structure-activity relationship of bioactive molecules, exploring various targets of 2,4-disubstituted thiazoles through which they induce biological effects . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

Properties

IUPAC Name

methyl 4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-4-9-16(13(2)10-12)17-11-26-20(21-17)22-18(23)14-5-7-15(8-6-14)19(24)25-3/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOURCTSEAMZULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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